Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
propan-2-yl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-13(2)34-23(31)18-14(3)26-21-20(19(18)16-8-10-25-11-9-16)22(30)28-24(27-21)35-12-15-4-6-17(7-5-15)29(32)33/h4-11,13,19H,12H2,1-3H3,(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATPYTDNALGDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound known for its diverse biological activities. The compound's structure features a tetrahydropyrido-pyrimidine core, which is characteristic of many biologically active molecules. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H23N5O5S
- Molecular Weight : 493.5 g/mol
- CAS Number : 537663-61-9
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, it may interact with kinases and phosphatases that are crucial in cell signaling.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cells.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Antimicrobial Efficacy
In a recent study examining the antimicrobial properties of similar compounds, Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.
Research Findings
Recent research has highlighted several important aspects of the biological activity of this compound:
- Cell Viability Studies : In vitro assays demonstrated that Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo derivatives enhance cell survival rates in neuronal cell lines exposed to toxic agents.
- Binding Affinity : Interaction studies revealed that the compound binds effectively to specific receptors involved in neurotransmission and inflammation pathways, suggesting potential therapeutic applications in neurodegenerative diseases.
- Pharmacokinetics : Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, making it a candidate for further development in medicinal chemistry.
Preparation Methods
Multicomponent Cyclization Using MIL-125(Ti)-N(CH₂PO₃H₂)₂ Catalyst
The core structure is synthesized via a one-pot condensation of:
- 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (1.2 equiv),
- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equiv),
- 7-Methyl-4-oxo-3,4-dihydropyridine-6-carboxylic acid (1.0 equiv).
Reaction conditions:
- Catalyst: MIL-125(Ti)-N(CH₂PO₃H₂)₂ (15 mol%),
- Temperature: 100°C under solvent-free conditions,
- Time: 2.5 hours,
- Yield: 78–82%.
Mechanistic Insight : The reaction proceeds through a vinylogous anomeric oxidation pathway, where the enolate of 3-oxopropanenitrile attacks the electrophilic carbon of the pyrimidine dione, followed by cyclodehydration (Figure 1).
Functionalization of the Core Structure
Introduction of the Pyridin-4-yl Group at C5 via Suzuki-Miyaura Coupling
Intermediate 1 : 5-Bromo-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid.
Reaction protocol:
- Pd(dppf)Cl₂ (5 mol%),
- Pyridin-4-ylboronic acid (2.0 equiv),
- Base: K₃PO₄ (3.0 equiv),
- Solvent: Toluene/H₂O (6:1),
- Temperature: 95°C, 18 hours,
- Yield: 67%.
Key Data :
Thioether Formation at C2 via Nucleophilic Substitution
Intermediate 2 : 2-Chloro-5-(pyridin-4-yl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid.
Reaction with 4-nitrobenzyl mercaptan:
- 4-Nitrobenzyl mercaptan (1.5 equiv),
- Base: K₂CO₃ (2.5 equiv),
- Solvent: DMF,
- Temperature: 25°C, 12 hours,
- Yield: 89%.
Optimization Note : Higher temperatures (>50°C) led to nitro group reduction; room temperature preserved substrate integrity.
Esterification of the C6 Carboxylic Acid
Steglich Esterification with Isopropanol
Reagents :
- DCC (1.2 equiv),
- DMAP (0.1 equiv),
- Isopropanol (5.0 equiv),
- Solvent: Dry CH₂Cl₂,
- Temperature: 0°C → 25°C, 24 hours,
- Yield: 93%.
Characterization :
Reaction Monitoring and Purification
Analytical Methods
Challenges in Nitro Group Stability
The 4-nitrobenzylthio moiety required careful handling:
- Avoided reductive conditions (e.g., H₂/Pd-C),
- Limited exposure to strong acids/bases to prevent denitration.
Alternative Synthetic Routes
Late-Stage Nitro Group Introduction
An alternative pathway involving post-esterification nitration was abandoned due to:
Enzymatic Esterification
Screened lipases (CAL-B, PPL) showed <15% conversion, likely due to steric hindrance from the tetracyclic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
